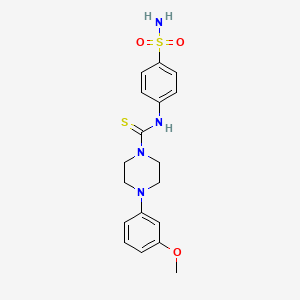

4-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Description

sulfamethoxazole , belongs to the class of sulfonamide antibiotics. It is widely used for its antibacterial properties. The compound’s chemical structure consists of a piperazine ring, a sulfonamide group, and aromatic substituents.

Properties

Molecular Formula |

C18H22N4O3S2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |

InChI |

InChI=1S/C18H22N4O3S2/c1-25-16-4-2-3-15(13-16)21-9-11-22(12-10-21)18(26)20-14-5-7-17(8-6-14)27(19,23)24/h2-8,13H,9-12H2,1H3,(H,20,26)(H2,19,23,24) |

InChI Key |

VHPCIKFULMJKIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

Sulfamethoxazole undergoes several reactions:

Oxidation: It can be oxidized to form sulfamethoxazole N-oxide, which retains antibacterial activity.

Reduction: Reduction of the nitro group yields the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulfamethoxazole finds applications in various fields:

Antibacterial Agent: It inhibits bacterial dihydropteroate synthase, disrupting folate synthesis.

Combination Therapy: Often used with trimethoprim (as co-trimoxazole) to treat bacterial infections.

Urinary Tract Infections: Effective against Gram-negative bacteria.

Toxoplasmosis Treatment: Used in combination with pyrimethamine.

Veterinary Medicine: Used to treat infections in animals.

Mechanism of Action

- Sulfamethoxazole inhibits dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis.

- By blocking folate production, it disrupts DNA and RNA synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Trimethoprim: Often combined with sulfamethoxazole (co-trimoxazole) for synergistic antibacterial effects.

Other Sulfonamides: Sulfamethoxazole stands out due to its balanced spectrum of activity and clinical efficacy.

: https://pubchem.ncbi.nlm.nih.gov/compound/Sulfamethoxazole : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC88911/ : https://www.drugbank.ca/drugs/DB01015 : https://www.ncbi.nlm.nih.gov/books/NBK548741/

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.